Bisaniline P
Overview
Description
Bisaniline P, also known as 4,4’-(1,4-phenylenediisopropylidene)dianiline, is an organic compound with the molecular formula C24H28N2. It is a type of aromatic diamine characterized by the presence of two aniline groups connected by a phenylenediisopropylidene bridge. This compound is known for its applications in the synthesis of high-performance polymers and materials due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisaniline P can be synthesized through a multi-step process involving the reaction of acetone with aniline in the presence of a catalyst to form the intermediate 4,4’-diaminodiphenylmethane. This intermediate is then subjected to further reactions to introduce the isopropylidene groups, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Bisaniline P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Bisaniline P has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Bisaniline P involves its ability to interact with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its effectiveness in different applications. The specific pathways and targets depend on the context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2,6-diethylaniline)
- 4,4’-Oxydianiline
- 4,4’-Diaminodiphenylmethane
- 4,4’-Hexafluoroisopropylidenedianiline
Uniqueness
Bisaniline P stands out due to its unique phenylenediisopropylidene bridge, which imparts distinct structural and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .
Properties
IUPAC Name |
4-[2-[4-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16H,25-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXPOICBNWMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051947 | |
Record name | Bisaniline P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2716-10-1 | |
Record name | 4,4′-[1,4-Phenylenebis(1-methylethylidene)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2716-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisaniline P | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[1,4-phenylenebis(1-methylethylidene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisaniline P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,4-Phenylenediisopropylidene)bisaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bisaniline P contribute to the properties of polyimide aerogels?
A1: this compound plays a crucial role in forming polyimide aerogels with enhanced mechanical properties. [] In a study by , this compound, along with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), was used to create polyimide aerogels cross-linked with octa(aminophenyl)silsesquioxane (OAPS). These aerogels exhibited superior modulus compared to polymer-reinforced silica aerogels of similar densities. [] This highlights the significant impact of this compound on the mechanical strength of the resulting aerogels.
Q2: What is the structural characterization of this compound?
A2: this compound (BAX) is an aromatic diamine with the following characteristics:
Q3: Are there studies on the compatibility of this compound with other monomers in polymer synthesis?
A3: Yes, research indicates that this compound exhibits compatibility with various monomers. [, ] For instance, it can be successfully copolymerized with siloxane-containing monomers to create perfectly alternating segmented polyimide siloxane copolymers. [] This suggests its versatility in synthesizing copolymers with tailored properties for specific applications.
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